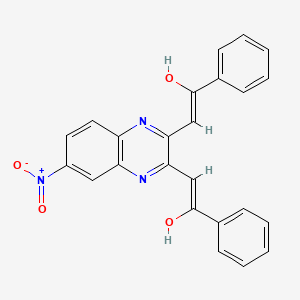

(2Z,2'Z)-2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone)

Description

The compound “(2Z,2'Z)-2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone)” features a 6-nitro-substituted 1,4-dihydroquinoxaline core conjugated with two Z-configurated 1-phenylethanone moieties. This structure imparts unique electronic and steric properties, making it relevant in materials science and medicinal chemistry. Its comparison with structurally analogous compounds highlights how core heterocycles, substituents, and conjugation patterns influence reactivity, stability, and applications.

Properties

IUPAC Name |

(Z)-2-[3-[(Z)-2-hydroxy-2-phenylethenyl]-6-nitroquinoxalin-2-yl]-1-phenylethenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O4/c28-23(16-7-3-1-4-8-16)14-21-22(15-24(29)17-9-5-2-6-10-17)26-20-13-18(27(30)31)11-12-19(20)25-21/h1-15,28-29H/b23-14-,24-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLJXZCHZYWTBM-YBOYZMIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C(C4=CC=CC=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2/C=C(/C4=CC=CC=C4)\O)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z,2'Z)-2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone), commonly referred to as compound 150012-79-6, is a synthetic organic molecule with potential biological activity. This compound belongs to the class of quinoxaline derivatives, which have been extensively studied for their pharmacological properties. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of (2Z,2'Z)-2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) is , with a molecular weight of approximately 411.42 g/mol. Key physical properties include:

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 520.7 ± 50.0 °C

- Flash Point : 268.7 ± 30.1 °C

- LogP : 4.61 (indicating moderate lipophilicity) .

Synthesis

The synthesis of quinoxaline derivatives typically involves multi-step reactions starting from simple precursors. For this specific compound, the synthesis may involve the condensation of appropriate phenylacetones with nitro-substituted quinoxaline intermediates .

Neuropharmacological Effects

Quinoxaline derivatives are known for their diverse neuropharmacological activities. Studies have shown that related compounds exhibit significant effects on the central nervous system (CNS). For instance:

- Anxiolytic Activity : Research indicates that certain quinoxalinone derivatives demonstrate anxiolytic effects comparable to diazepam in animal models .

- Anticonvulsant Properties : Some derivatives have shown efficacy in protecting against convulsions induced by chemical agents in mice .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. Compounds similar to (2Z,2'Z)-2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone have demonstrated:

- Inhibition of Tumor Growth : In vitro studies revealed significant inhibitory effects on various cancer cell lines, suggesting potential as anticancer agents .

- Non-Cytotoxicity to Normal Cells : Many synthesized compounds exhibited selective toxicity towards cancer cells while sparing normal cells .

The exact mechanism of action for (2Z,2'Z)-2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone remains under investigation. However, it is hypothesized that:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Neurotransmitter Systems : Its neuropharmacological effects could be mediated through modulation of neurotransmitter receptors or pathways in the CNS.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoxaline derivatives:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties. Its structure suggests potential activity as an inhibitor in various biological pathways. Notably:

- Anticancer Activity : Preliminary studies indicate that derivatives of quinoxaline compounds may exhibit cytotoxic effects against cancer cell lines. The nitro group in the structure could enhance the compound's reactivity and selectivity towards cancer cells.

Neuropharmacology

Quinoxaline derivatives are known for their interaction with the glutamatergic system, particularly as antagonists of NMDA receptors:

- Neuroprotective Effects : Research has shown that compounds similar to (2Z,2'Z)-2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone can protect neurons from excitotoxicity, which is a contributing factor in neurodegenerative diseases.

Analytical Chemistry

The compound's stability and distinct spectral properties make it suitable for use as a standard in various analytical techniques:

- Chromatography and Mass Spectrometry : It can be utilized in the calibration of HPLC and LC-MS methods due to its well-defined chemical profile.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of quinoxaline derivatives and their effects on human cancer cell lines. The results demonstrated that certain modifications to the nitro group enhanced cytotoxicity against breast cancer cells by inducing apoptosis.

Case Study 2: Neuroprotective Properties

Research published in Neuropharmacology examined the neuroprotective effects of quinoxaline derivatives on rat models subjected to induced ischemia. The findings indicated that these compounds significantly reduced neuronal death and improved functional recovery post-injury.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Structure Variations

The 1,4-dihydroquinoxaline core distinguishes this compound from analogs with other fused aromatic systems. Key comparisons include:

*Calculated based on C₂₂H₁₆N₄O₅ (1,4-dihydroquinoxaline core: C₈H₆N₂; nitro group: NO₂; two 1-phenylethanone groups: 2 × C₈H₇O).

Key Observations :

- The 1,4-dihydroquinoxaline core introduces partial saturation, reducing aromaticity compared to fully conjugated systems like benzodithiazine or p-phenylene . This affects redox behavior and electronic delocalization.

- The 6-nitro group is a strong electron-withdrawing substituent, enhancing electrophilicity at the quinoxaline core, unlike the electron-neutral p-phenylene in .

Substituent Effects on Physicochemical Properties

Substituents critically modulate solubility, stability, and reactivity:

Key Observations :

- Nitro vs.

- Bis(ketone) Conjugation: The Z-configurated 1-phenylethanone groups in the target compound likely enhance π-π stacking interactions compared to the non-conjugated ketones in , affecting crystallinity and thermal stability.

Comparative Spectroscopic and Thermodynamic Data

Spectroscopic trends align with structural differences:

†Predicted based on nitro and ketone functionalities.

Key Observations :

- The C≡N stretch in (2235 cm⁻¹) is absent in the target compound, reflecting differences in electron-withdrawing substituents.

- Melting Entropy : The p-phenylene compound exhibits a melting entropy (ΔS) of 45 J/mol·K, suggesting higher disorder upon phase change compared to rigid heterocycles like the target compound, which likely has lower ΔS due to conjugation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2Z,2'Z)-2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone)?

- Methodological Answer : The compound’s quinoxaline backbone suggests a condensation reaction between 1,2-diketones (e.g., phenylethanone derivatives) and nitro-substituted 1,2-phenylenediamine precursors. For example:

- Step 1 : Prepare 6-nitro-1,2-phenylenediamine (CAS 99-56-9, mp 196–201°C) via nitration of phenylenediamine derivatives .

- Step 2 : React with 1-phenylethanone under acidic conditions (e.g., glacial acetic acid) to form the quinoxaline core via cyclocondensation.

- Step 3 : Confirm regiochemistry and Z/E isomerism using X-ray crystallography, as demonstrated for structurally analogous quinoxaline systems .

Q. How can the structural and stereochemical configuration of this compound be rigorously characterized?

- Methodological Answer :

- X-ray Crystallography : Resolve the (Z,Z) configuration via single-crystal diffraction (CCDC reference: 1983315 for related quinoxaline systems) .

- Spectroscopy : Use - and -NMR to identify aromatic protons (δ 7.2–8.5 ppm) and ketone carbonyls (δ 190–210 ppm). IR spectroscopy can confirm nitro (1520–1350 cm) and carbonyl (1680–1720 cm) stretches .

- Chromatography : Validate purity via HPLC (C18 column, acetonitrile/water gradient) to detect byproducts from incomplete cyclization .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer :

- Polar Aprotic Solvents : DMSO or DMF (high solubility due to nitro and ketone groups).

- Low Polarity Solvents : Limited solubility in hexane or ether.

- Quantitative Analysis : Use UV-Vis spectroscopy (λ_max ≈ 350–400 nm for nitroaromatics) to measure solubility via Beer-Lambert law in varying solvents .

Advanced Research Questions

Q. How does the nitro substituent influence the electronic properties of the quinoxaline core?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311G**) to map electron density and HOMO-LUMO gaps. Compare with non-nitro analogs to quantify electron-withdrawing effects .

- Experimental Validation : Use cyclic voltammetry to measure reduction potentials of the nitro group (e.g., -0.5 to -1.2 V vs. Ag/AgCl) and correlate with DFT results .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer :

- Dynamic Effects : Assess temperature-dependent NMR (25–60°C) to identify conformational exchange broadening.

- Isotopic Labeling : Synthesize -labeled derivatives to resolve overlapping signals in - HMBC spectra .

- Cross-Validation : Compare crystallographic bond lengths (C-N: ~1.32 Å) with DFT-optimized geometries to resolve ambiguities .

Q. What experimental frameworks are recommended for studying environmental fate and stability?

- Methodological Answer :

- Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) at 25–50°C; monitor degradation via LC-MS to detect hydrolysis products (e.g., phenylethanone fragments) .

- Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous/organic matrices; quantify nitro group reduction to amine using ESI-MS .

- Ecotoxicity : Use Daphnia magna assays (OECD 202) to evaluate acute toxicity, linking results to molecular descriptors (e.g., logP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.